Cholecalciferol sulfate
Description
Contextualization within Vitamin D Metabolism and the Steroid Sulfatome
Vitamin D3 (cholecalciferol) is a fat-soluble secosteroid essential for calcium and phosphate (B84403) homeostasis, bone health, and a variety of other physiological processes. physiology.orgfrontiersin.org Its biological activation is a multi-step process. Cholecalciferol, synthesized in the skin upon exposure to ultraviolet B (UVB) radiation or obtained from dietary sources, is transported to the liver. encyclopedia.pubnih.govwikipedia.org There, it undergoes hydroxylation to form 25-hydroxycholecalciferol (25(OH)D3 or calcifediol), the major circulating form of vitamin D and a key indicator of an individual's vitamin D status. physiology.orgencyclopedia.pubwikipedia.org The final activation step occurs primarily in the kidneys, where 25(OH)D3 is converted to the hormonally active form, 1,25-dihydroxycholecalciferol (calcitriol). encyclopedia.pubwikipedia.org
Parallel to this activation pathway, cholecalciferol and its metabolites can undergo sulfation, a process of conjugation with a sulfate (B86663) group. This places cholecalciferol sulfate within the broader context of the "steroid sulfatome," which encompasses all sulfated steroids and the enzymes that regulate their formation and breakdown. The sulfation of vitamin D metabolites, particularly the formation of 25-hydroxyvitamin D3-3-sulfate (25(OH)D3-S), is now recognized as a significant metabolic route. nih.govuky.edubioscientifica.com This sulfated metabolite is found in considerable concentrations in human circulation, sometimes approaching the levels of its non-sulfated counterpart, 25(OH)D3. bioscientifica.comuq.edu.aumdpi.com
The primary enzyme responsible for the sulfation of 25(OH)D3 is the human sulfotransferase SULT2A1. nih.govnih.govbioscientifica.com This enzyme exhibits high efficiency in converting 25(OH)D3 to 25(OH)D3-S, primarily in the liver. nih.govuky.edu The resulting sulfated compound has a high affinity for the vitamin D binding protein (DBP), which protects it from rapid renal clearance. nih.govuky.edunih.gov This has led to the compelling hypothesis that this compound and its hydroxylated forms act as a circulating reservoir, which can be hydrolyzed back to their unsulfated, active forms when needed. nih.govuky.edubioscientifica.com
Historical Perspectives on the Identification of Sulfated Vitamin D Metabolites
The discovery of sulfated vitamin D metabolites unfolded over several decades, evolving from initial observations of unidentified "polar metabolites" to the specific identification and characterization of these sulfated compounds.
In the 1970s, early research into vitamin D metabolism using radiolabelled cholecalciferol revealed the presence of more water-soluble, or "polar," metabolites in bile and other tissues, distinct from the known hydroxylated forms. portlandpress.com At the time, these were largely considered to be inactive excretory products.
It wasn't until the 1980s that specific sulfated forms of vitamin D were definitively identified. In 1981, researchers synthesized vitamin D3-3-beta-sulfate and began to assess its biological activity. nih.gov Throughout the 1980s, further studies confirmed the presence of this compound and 25-hydroxyvitamin D3 3-sulfate in biological fluids, including human milk and blood. uq.edu.au These findings began to challenge the long-held view of sulfation as solely a mechanism for inactivation and excretion.
The advent of more sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and, later, liquid chromatography-tandem mass spectrometry (LC-MS/MS), was crucial in accurately identifying and quantifying these sulfated metabolites. uq.edu.au These advanced methods allowed researchers to confirm that 25(OH)D3-S is a major circulating form of vitamin D in humans. uq.edu.au More recent investigations have focused on elucidating the specific enzymes involved in their synthesis and the potential physiological roles of these sulfated compounds. nih.govbioscientifica.comnih.gov
Conceptual Framework of Steroid Sulfation in Biological Systems
The sulfation of steroids is a fundamental biochemical process that modulates their biological activity, solubility, and transport. This process is governed by a family of enzymes called sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on the steroid molecule.
The addition of a negatively charged sulfate group dramatically increases the water solubility of hydrophobic steroids. This has several important consequences:
Facilitated Transport and Reservoir Function: Sulfation transforms lipophilic steroids into water-soluble compounds that can be more easily transported in the bloodstream. While historically viewed as a means of preparing steroids for excretion, it is now understood that sulfated steroids can act as a large, circulating pool of inactive precursors. nih.govuky.edu These can be taken up by target tissues and reactivated by the action of sulfatase enzymes, which remove the sulfate group.
Modulation of Biological Activity: Sulfation generally renders a steroid hormone biologically inactive by preventing it from binding to its receptor. nih.govnih.gov This provides a mechanism for tightly controlling the levels of active hormones at the local tissue level.
Protection from Further Metabolism: The sulfate group can protect the steroid from further metabolic modifications.
In the context of cholecalciferol, sulfation primarily occurs at the 3-hydroxyl position. As mentioned, SULT2A1 is the key enzyme responsible for the sulfation of 25-hydroxyvitamin D3. nih.govnih.govbioscientifica.com The resulting 25-hydroxyvitamin D3-3-sulfate circulates bound to vitamin D binding protein, which, due to its increased water solubility and protection from degradation, creates a stable, long-lasting reservoir of a vitamin D precursor. nih.govuky.edunih.gov This reservoir can then be drawn upon to regenerate the active forms of vitamin D through the action of sulfatases in various tissues, providing a nuanced layer of regulation in vitamin D homeostasis.
Research Findings on this compound
Biological Activity of Sulfated vs. Non-Sulfated Vitamin D3
Research comparing the biological activity of this compound and its non-sulfated counterpart has consistently shown that the sulfated form is significantly less potent. Studies in vitamin D-deficient rat models have demonstrated that vitamin D3-sulfate has markedly lower activity in key functions associated with vitamin D, such as:
Calcium Mobilization from Bone: Vitamin D3-sulfate exhibits less than 5% of the activity of cholecalciferol in mobilizing calcium from bone. nih.govresearchgate.net
Intestinal Calcium Transport: Its ability to stimulate intestinal calcium transport is approximately 1% of that of cholecalciferol. nih.govresearchgate.net
Serum Phosphorus Elevation and Bone Calcification: Similarly, it shows about 1% of the activity of cholecalciferol in raising serum phosphorus levels and supporting bone calcification. nih.govresearchgate.net
These findings support the concept that sulfation is a mechanism for inactivating vitamin D3, and that desulfation is likely required to restore its biological function.
Table 1: Relative Biological Activity of this compound Compared to Cholecalciferol
| Biological Activity | Relative Potency of this compound |
|---|---|
| Bone Calcium Mobilization | < 5% |
| Intestinal Calcium Transport | ~ 1% |
| Serum Phosphorus Elevation | ~ 1% |
| Bone Calcification | ~ 1% |
Circulating Concentrations of Sulfated Vitamin D Metabolites
Advanced analytical methods have enabled the precise measurement of sulfated vitamin D metabolites in human circulation, revealing their significant presence.
| Metabolite | Mean Concentration (ng/mL) |
| 25(OH)D3-3-sulfate | 16.7 |
| 25(OH)D2-sulfate | 0.2 - 0.6 |
| Vitamin D2-sulfate | 0.2 - 0.6 |
| Vitamin D3-sulfate | 0.2 - 0.6 |
Data sourced from multiple studies. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4S/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30)/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVKNZYPPDUUIT-YHJXBONMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10529-43-8 | |
| Record name | Vitamin D3 sulfoconjugate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010529438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Endogenous Biosynthesis and Formation of Cholecalciferol Sulfate
Enzymatic Sulfation of Cholecalciferol (Vitamin D3)
The enzymatic addition of a sulfate (B86663) group to cholecalciferol and its derivatives is a key metabolic step. This process is not random but is specifically catalyzed by certain members of the sulfotransferase enzyme superfamily.
Role of Sulfotransferases (SULTs) in Cholecalciferol Sulfation
Cytosolic sulfotransferases are pivotal in the sulfation of vitamin D3-related compounds. Research has identified specific SULTs that exhibit activity towards cholecalciferol and its metabolites, with varying degrees of specificity.
While SULT2A1 demonstrates broad activity, other sulfotransferases exhibit more restricted substrate preferences. Investigations have revealed that SULT1A1 exclusively shows sulfating activity towards calcitriol (B1668218). bioscientifica.com In contrast, SULT2B1a and SULT2B1b have been found to specifically sulfate 7-dehydrocholesterol (B119134). bioscientifica.com This specificity suggests distinct roles for these enzymes in the intricate network of vitamin D metabolism. The sulfation of 7-dehydrocholesterol by SULT2B1b in the skin could represent an alternative pathway for the formation of sulfated vitamin D metabolites.
Identification of Sulfated Forms of Cholecalciferol and its Metabolites in Biological Matrices
The presence of sulfated forms of cholecalciferol and its metabolites has been confirmed in various human biological fluids, underscoring their physiological relevance. Highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to quantify these water-soluble vitamin D compounds.
Notably, four sulfated forms of vitamin D have been identified and quantified in human serum and breast milk: vitamins D2- and D3-sulfate, and 25-hydroxyvitamin D2- and D3-sulfate. In serum, 25-hydroxyvitamin D3-3-sulfate has been identified as a major circulating metabolite of vitamin D3. Its presence in plasma and bile has been documented, while it is not typically found in urine.
Precursors and Substrates for Cholecalciferol Sulfation within Cellular Compartments
The precursors for cholecalciferol sulfation originate from both endogenous synthesis and dietary intake. The primary precursor, 7-dehydrocholesterol, is found in high concentrations in the epidermal layer of the skin, specifically within the stratum basale and stratum spinosum. wikipedia.org Upon exposure to ultraviolet B (UVB) radiation, 7-dehydrocholesterol is converted to pre-vitamin D3, which then isomerizes to cholecalciferol (vitamin D3). clinref.com
This newly synthesized cholecalciferol, along with vitamin D from dietary sources, is transported in the bloodstream primarily bound to vitamin D-binding protein (DBP) and albumin. nih.gov This transport mechanism delivers cholecalciferol and its hydroxylated metabolites to various tissues, including the liver and intestine, where sulfation occurs. nih.govnih.gov
The sulfotransferase enzymes, including SULT2A1, SULT1A1, and SULT2B1b, are cytosolic proteins. nih.govnih.gov This subcellular localization means that their substrates—cholecalciferol and its metabolites—must be present in the cytoplasm to undergo sulfation. While the transport of vitamin D metabolites into cells is not fully elucidated for all tissues, it is understood that for most, the unbound or "free" metabolite enters the cell. nih.gov In specific tissues like the kidney, a megalin/cubilin receptor complex facilitates the uptake of DBP-bound metabolites. nih.gov Once inside the cell, these vitamin D compounds become available as substrates for the cytosolic sulfotransferases.
Regulation of Sulfation Pathways in Relation to Vitamin D Homeostasis
Research has demonstrated that the VDR can transcriptionally induce the expression of SULT2A1. nih.govnih.gov Vitamin D has been shown to stimulate the expression of endogenous SULT2A1 in liver and intestinal cells. nih.gov This induction is mediated by the binding of the VDR, in a heterodimer with the retinoid X receptor (RXR), to a specific DNA element in the promoter region of the SULT2A1 gene. nih.gov
Metabolism and Enzymatic Transformations of Cholecalciferol Sulfate
Desulfation Pathways: Steroid Sulfatase (STS) Activity
Steroid sulfatase (STS), an enzyme crucial in steroid metabolism, plays a role in the desulfation of various steroid sulfates. oup.comwikipedia.org This microsomal enzyme is responsible for hydrolyzing a range of 3-beta-hydroxysteroid sulfates.
Mechanistic Role of STS in Regenerating Unsulfated Steroids from Sulfated Conjugates
The general mechanism of STS involves the regeneration of biologically active steroids from their inert, sulfated precursors. nih.gov Sulfated steroids are hydrophilic and can be transported into cells, where STS removes the sulfate (B86663) group, allowing the now unconjugated steroid to exert its biological effects. bioscientifica.combioscientifica.com This process is a key step in regulating the availability of active steroid hormones in various tissues. oup.com Steroid sulfates were once considered merely end-products of metabolism destined for excretion, but are now understood to be a reservoir for the formation of active steroids. oup.com
Genetic and Biochemical Characterization of STS Function
The gene for human STS is located on the distal short arm of the X-chromosome. oup.commhmedical.com It is a member of a large family of sulfatase enzymes. oup.com Deficiencies in STS activity, often due to genetic mutations, lead to a condition known as X-linked ichthyosis, characterized by an accumulation of cholesterol sulfate in the skin. mhmedical.com Biochemically, STS is a membrane-bound protein that has been purified and characterized. oup.combioscientifica.com The enzyme contains a unique post-translational modification, a formylglycine residue, which is essential for its catalytic activity. nih.gov
Further Hydroxylation of Cholecalciferol Sulfate and its Metabolites
Following potential desulfation, or in its sulfated form, cholecalciferol and its metabolites can undergo further hydroxylation by cytochrome P450 (CYP) enzymes. These enzymes are critical in the activation and catabolism of vitamin D. nih.govnih.gov
Cytochrome P450 Enzymes (CYPs) Acting on Sulfated Forms
Several CYP enzymes are involved in vitamin D metabolism, including CYP27A1, CYP2R1, CYP27B1, and CYP24A1. nih.govnih.gov Research has explored whether these enzymes can act on sulfated forms of vitamin D3 and its metabolites. nih.govresearchgate.net
CYP27A1 Activity on this compound to 25-hydroxycholecalciferol 3-sulfate
Studies have shown that purified CYP27A1 can convert this compound to 25-hydroxycholecalciferol 3-sulfate. nih.govresearchgate.net The catalytic efficiency of this reaction is approximately half that of the conversion of unsulfated cholecalciferol to 25-hydroxycholecalciferol. nih.govuwa.edu.au This suggests that this compound can be metabolized by CYP27A1, albeit at a slower rate than its unsulfated counterpart. nih.gov In contrast, another key vitamin D 25-hydroxylase, CYP2R1, does not appear to act on this compound. nih.govresearchgate.net Furthermore, 25-hydroxycholecalciferol 3-sulfate is not a substrate for CYP27B1, the enzyme responsible for the final activation step to calcitriol (B1668218), nor for CYP24A1, the enzyme that initiates the catabolism of vitamin D metabolites. nih.govuwa.edu.au
CYP11A1 Activity on this compound to 20-hydroxycholecalciferol 3-sulfate
The cytochrome P450 enzyme CYP11A1, traditionally known for its role in steroidogenesis, has been shown to metabolize this compound. Research has demonstrated that CYP11A1 can convert vitamin D3 sulfate into 20-hydroxyvitamin D3 3-sulfate. nih.gov However, the efficiency of this conversion is notably lower compared to the metabolism of non-sulfated vitamin D3 to 20-hydroxyvitamin D3. nih.gov This suggests that while the sulfated form of vitamin D3 can be a substrate for CYP11A1, the sulfate group at the 3-position appears to hinder the enzymatic activity, leading to a considerably slower rate of hydroxylation at the C20 position. nih.gov
Analysis of CYP2R1, CYP27B1, and CYP24A1 Activity on Sulfated Vitamin D Metabolites
The activities of key enzymes in the canonical vitamin D metabolic pathway on sulfated metabolites have been a subject of scientific investigation. These enzymes play crucial roles in the activation and catabolism of vitamin D.
CYP2R1: This enzyme is a primary 25-hydroxylase responsible for converting vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3). Studies have shown that CYP2R1 does not act on vitamin D3 sulfate. nih.gov This indicates that the presence of a sulfate group at the 3-position prevents the 25-hydroxylation of cholecalciferol by this key enzyme.
CYP27B1: As the activating enzyme, CYP27B1 is responsible for the 1α-hydroxylation of 25(OH)D3 to the biologically active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). Research has demonstrated that 25(OH)D3 3-sulfate is not a substrate for CYP27B1. nih.gov This finding implies that sulfated 25(OH)D3 cannot be converted to the active hormonal form of vitamin D, suggesting that sulfation may serve as a mechanism to prevent excessive activation.
CYP24A1: This enzyme is the primary catabolic enzyme that inactivates both 25(OH)D3 and 1,25(OH)2D3 through 24-hydroxylation. Similar to the activating enzyme, CYP24A1 does not metabolize 25(OH)D3 3-sulfate. nih.gov This resistance to catabolism suggests that sulfated vitamin D metabolites may have a longer half-life in circulation compared to their non-sulfated counterparts, potentially acting as a storage form. nih.gov
The following table summarizes the activity of these key cytochrome P450 enzymes on sulfated vitamin D metabolites.
| Enzyme | Substrate | Activity |
| CYP2R1 | Vitamin D3 sulfate | No activity |
| CYP27B1 | 25(OH)D3 3-sulfate | No activity |
| CYP24A1 | 25(OH)D3 3-sulfate | No activity |
Phase II Metabolism Beyond Sulfation (e.g., Glucuronidation of Vitamin D Metabolites)
In addition to sulfation, glucuronidation represents another significant Phase II metabolic pathway for vitamin D metabolites. This process involves the conjugation of glucuronic acid to the vitamin D molecule, which increases its water solubility and facilitates its excretion, primarily through bile. nih.govnih.govnih.gov
The primary catalysts for the glucuronidation of 25-hydroxyvitamin D3 in the human liver have been identified as the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes UGT1A4 and UGT1A3. nih.gov These enzymes generate monoglucuronides of 25(OH)D3, with 25(OH)D3-3-glucuronide being a confirmed metabolite found in human plasma and bile. nih.gov The formation of these glucuronidated conjugates contributes to the turnover and elimination of vitamin D from the body. nih.gov
The process of glucuronidation is not limited to 25(OH)D3. Other vitamin D metabolites can also undergo this conjugation. The resulting glucuronides are then transported into the bile. nih.gov Once in the intestinal tract, bacterial β-glucuronidases can cleave the glucuronic acid, releasing the aglycone (the original vitamin D metabolite). nih.gov This process suggests a potential for an enterohepatic circulation of vitamin D metabolites, where they can be reabsorbed and become systemically available again. nih.gov
Interplay between Sulfation, Hydroxylation, and Epimerization Pathways in Vitamin D Biochemistry
The metabolism of vitamin D is a complex network of pathways that includes sulfation, hydroxylation, and epimerization, all of which influence the bioavailability and biological activity of its various metabolites.
Sulfation and hydroxylation appear to be mutually influential pathways. The presence of a sulfate group on vitamin D3 and its major metabolite, 25(OH)D3, significantly impacts their subsequent hydroxylation. As noted earlier, vitamin D3 sulfate is not a substrate for CYP2R1, and 25(OH)D3 3-sulfate is not metabolized by either CYP27B1 or CYP24A1. nih.gov This indicates that sulfation can act as a metabolic switch, shunting vitamin D metabolites away from the activation and degradation pathways. This resistance to further hydroxylation suggests that sulfated metabolites may serve as a circulating reservoir that can be de-sulfated to release the non-sulfated form when needed. nih.gov
Epimerization, another important metabolic modification, involves the conversion of the hydroxyl group at the C-3 position of the A-ring from the β-orientation to the α-orientation, resulting in C-3 epimers. nih.gov This process is known to occur for all major vitamin D metabolites. nih.gov While the direct interplay between sulfation and epimerization of this compound is not extensively characterized, it is known that the enzymes responsible for epimerization are distinct from the cytochrome P450 enzymes involved in hydroxylation. researchgate.net The biological activity of C-3 epimers is generally lower than their non-epimeric counterparts due to a reduced binding affinity for the vitamin D receptor (VDR). nih.gov The existence of these parallel pathways of sulfation, hydroxylation, and epimerization highlights the intricate regulation of vitamin D homeostasis, allowing for fine-tuned control over its activation, inactivation, and storage.
Biological Roles and Molecular Mechanisms of Cholecalciferol Sulfate
Function as a Circulating Reservoir and Transport Form of Vitamin D3
Cholecalciferol sulfate (B86663), a sulfated metabolite of vitamin D3, is increasingly recognized for its role as a circulating reservoir and transport form of vitamin D3. While cholecalciferol itself is synthesized in the skin upon sun exposure or obtained from dietary sources, it undergoes several metabolic transformations to become biologically active. wardelab.commedicaljournals.se After its formation, cholecalciferol is transported to the liver, primarily bound to vitamin D-binding protein (DBP), where it is hydroxylated to 25-hydroxycholecalciferol (25(OH)D3). medicaljournals.sedrugbank.com This is the major circulating form of vitamin D and the metabolite measured to assess a person's vitamin D status. wikipedia.orgnih.gov
Influence on Calcium and Phosphate (B84403) Metabolism: Mechanistic Insights
The active form of vitamin D, calcitriol (B1668218) (1,25-dihydroxycholecalciferol), plays a crucial role in maintaining calcium and phosphate homeostasis. wardelab.comphysiology.org It enhances the intestinal absorption of both calcium and phosphate and works in concert with parathyroid hormone (PTH) to regulate bone metabolism. wardelab.comdrugbank.com
Regulation of Sodium-Sulfate Cotransporter (NaSi-1) Expression by Vitamin D Metabolites
Sulfate is an essential anion involved in numerous physiological processes. nih.govphysiology.org The sodium-sulfate cotransporter, NaSi-1, is a key protein responsible for the transcellular transport of sulfate in the kidney and intestine. nih.gov Research has demonstrated that vitamin D metabolites regulate the expression of NaSi-1. nih.gov
In studies involving mice lacking the vitamin D receptor (VDR), the expression of NaSi-1 in the kidney was significantly reduced, leading to increased urinary sulfate excretion and decreased serum sulfate concentrations. nih.govphysiology.orgresearchgate.net Conversely, treating wild-type mice with 1,25-dihydroxyvitamin D3 or its analogs markedly stimulated the expression of renal NaSi-1 mRNA. nih.govphysiology.orgresearchgate.net This regulation of NaSi-1 by vitamin D appears to be independent of its effects on calcium metabolism. nih.govphysiology.org Further investigation has identified a vitamin-D-responsive element (VDRE) in the promoter region of the NaS(i)-1 gene, confirming a direct transcriptional regulation by 1,25(OH)2D3. nih.gov
Analysis of its Contribution to Calcium and Phosphate Homeostasis
While the active form of vitamin D, calcitriol, directly influences calcium and phosphate levels, the direct contribution of cholecalciferol sulfate to this process appears to be minimal. physiology.orgtandfonline.com Studies in vitamin D-deficient rats have shown that vitamin D3-sulfate has significantly less biological activity compared to vitamin D3 in mobilizing calcium from bone, stimulating intestinal calcium transport, increasing serum phosphorus, or promoting bone calcification. nih.govresearchgate.net Specifically, its activity in mobilizing bone calcium is less than 5% of that of vitamin D3, and its ability to influence calcium transport and serum phosphorus is approximately 1%. nih.govresearchgate.net
However, by acting as a reservoir, this compound indirectly contributes to calcium and phosphate homeostasis by ensuring a sustained supply of its precursor, which can then be converted to the active form as needed. nih.gov The regulation of phosphate homeostasis is a complex process involving PTH, vitamin D, and fibroblast growth factor 23 (FGF23), which collectively control intestinal absorption and renal excretion of phosphate. nih.gov
Contribution to Overall Vitamin D Bioavailability and Metabolism
This compound plays a role in the broader context of vitamin D bioavailability and metabolism. medicaljournals.se The bioavailability of vitamin D is influenced by factors such as dietary intake, skin synthesis, and absorption in the gastrointestinal tract. medicaljournals.se Once in circulation, vitamin D and its metabolites can be stored in adipose tissue. medicaljournals.senih.gov
The sulfation of vitamin D metabolites is a part of the Phase II metabolic process that can influence their storage and excretion. nih.govnih.gov The formation of this compound and other sulfated conjugates creates a circulating pool that can be drawn upon when needed. nih.govnih.gov This is supported by the observation that sulfated vitamin D metabolites are present in significant amounts in the blood. nih.gov The interconversion between sulfated and non-sulfated forms, regulated by sulfatase enzymes, adds a layer of control to vitamin D homeostasis. nih.gov
Potential Roles in Cellular Processes Independent of Canonical Vitamin D Receptor (VDR) Activation
The biological effects of vitamin D are primarily mediated through the binding of its active form, calcitriol, to the vitamin D receptor (VDR), which then acts as a transcription factor. wikipedia.orgmdpi.com However, there is growing evidence for non-canonical, VDR-independent actions of vitamin D metabolites. mdpi.com
Some vitamin D derivatives can interact with other nuclear receptors, such as the retinoid-related orphan receptors (RORα and RORγ), to modulate various signaling pathways. mdpi.com Additionally, non-genomic actions of vitamin D have been described, involving the activation of intracellular signaling cascades through a membrane-associated VDR. mdpi.com There is also evidence suggesting that cholecalciferol itself may have direct biological effects on certain cells, such as muscle cells, that are dependent on VDR but may not require conversion to its hydroxylated metabolites. aging-us.com
Investigating its Influence on Cellular Differentiation
Vitamin D is known to influence cellular differentiation in various cell types. wikipedia.orgmdpi.com For instance, 1,25(OH)2D3 promotes the differentiation of colon carcinoma cells and osteoblasts. mdpi.comnih.gov This is a VDR-mediated process that involves the regulation of gene expression. mdpi.com
Table of Research Findings on Vitamin D Metabolite Effects
| Metabolite | Effect on NaSi-1 Expression in Kidney | Calcium Mobilization from Bone | Intestinal Calcium Transport | Cellular Differentiation |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | Stimulates expression nih.govphysiology.org | High activity wardelab.comdrugbank.com | High activity physiology.org | Promotes mdpi.comnih.gov |
| Cholecalciferol (Vitamin D3) | Indirect effect via conversion | Lower activity than calcitriol | Lower activity than calcitriol | Can have direct effects aging-us.com |
| This compound | Not directly studied | <5% activity of Vitamin D3 nih.govresearchgate.net | ~1% activity of Vitamin D3 nih.govresearchgate.net | Not well-established |
Exploration of Immunomodulatory Aspects at a Molecular Level
The immunomodulatory properties of vitamin D are well-documented, primarily attributed to its hormonally active form, calcitriol (1,25-dihydroxycholecalciferol), which is synthesized from cholecalciferol. mdpi.comnih.gov This active metabolite exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor present in most immune cells, including T-cells, B-cells, macrophages, and dendritic cells (DCs). explorationpub.comnih.govijmb.in VDR activation modulates the transcription of numerous genes involved in both innate and adaptive immunity, generally promoting a more tolerogenic state. nih.govnih.gov
However, the direct immunomodulatory role of this compound, the sulfated conjugate of vitamin D3, is less clear and appears to be significantly limited by its metabolic pathway. For cholecalciferol to become immunologically active, it must undergo hydroxylation to calcitriol. wikipedia.org Immune cells themselves possess the necessary enzymatic machinery, specifically the 1α-hydroxylase (CYP27B1), to convert the precursor 25-hydroxyvitamin D3 (calcifediol) into calcitriol locally, allowing for intracrine and paracrine regulation of immune responses. mdpi.comnih.gov
The critical question for this compound is whether it can be efficiently converted into these active forms. Research into the metabolism of sulfated vitamin D3 metabolites by key cytochrome P450 enzymes provides crucial molecular insights. nih.gov Studies have shown that this compound can serve as a substrate for certain vitamin D-metabolizing enzymes. For instance, CYP27A1, a hepatic 25-hydroxylase, can convert this compound to 25-hydroxyvitamin D3 3-sulfate (25(OH)D3-S). nih.gov The catalytic efficiency (kcat/Km) for this conversion is approximately half that of the conversion of unsulfated cholecalciferol. nih.gov The steroidogenic enzyme CYP11A1 can also metabolize this compound, albeit at a much lower rate than its unsulfated counterpart. nih.gov
Crucially, the downstream sulfated metabolite, 25(OH)D3-S, is not a substrate for the key activating enzyme CYP27B1 (1α-hydroxylase), nor for the catabolic enzyme CYP24A1. nih.gov This metabolic block prevents the conversion of circulating 25(OH)D3-S into the immunologically potent calcitriol. Therefore, any potential immunomodulatory effect of this compound would likely depend on its desulfation back to free cholecalciferol by sulfatases, or its limited conversion by enzymes like CYP27A1. This suggests that this compound may function more as a metabolically inactive storage form rather than a direct modulator of immune function. nih.gov
Table 1: Metabolism of this compound by Cytochrome P450 Enzymes
| Enzyme | Substrate | Product | Relative Metabolic Activity | Implication for Immunomodulation |
|---|---|---|---|---|
| CYP2R1 | This compound | No product | Did not act on substrate. nih.gov | Cannot initiate the activation pathway via this primary 25-hydroxylase. |
| CYP27A1 | This compound | 25(OH)D3 3-Sulfate | Catalytic efficiency is ~50% of that for unsulfated cholecalciferol. nih.gov | Can be converted to its hydroxylated-sulfated form. |
| CYP11A1 | This compound | 20(OH)D3 3-Sulfate | Metabolized at a considerably lower rate than unsulfated cholecalciferol. nih.gov | Alternative metabolic pathway with unclear immunological significance. |
| CYP27B1 | 25(OH)D3 3-Sulfate | No product | Not a substrate for the enzyme. nih.gov | The key step for activation to calcitriol is blocked for the sulfated form. |
| CYP24A1 | 25(OH)D3 3-Sulfate | No product | Not a substrate for the enzyme. nih.gov | The primary catabolic pathway for vitamin D metabolites does not act on the sulfated form. |
Comparative Analysis of Biological Activity Relative to Unsulfated Cholecalciferol
The biological activity of this compound is markedly lower than that of unsulfated cholecalciferol. nih.govnih.gov This has been consistently demonstrated in studies evaluating classical vitamin D functions, such as calcium homeostasis and bone metabolism. The diminished activity is a direct consequence of the sulfate group, which hinders the necessary enzymatic hydroxylations required to form the active hormone, calcitriol. nih.gov
Research using vitamin D-deficient rat models has provided quantitative comparisons. When administered orally at high doses, this compound can elicit a biological response, but it is far less potent than cholecalciferol. nih.gov For instance, this compound was found to have less than 5% of the activity of cholecalciferol in mobilizing calcium from bone. nih.govresearchgate.net Its ability to stimulate intestinal calcium transport, elevate serum phosphorus, or support bone calcification is even weaker, estimated to be approximately 1% of the activity of unsulfated cholecalciferol. nih.govresearchgate.net
In one study, a single oral dose of 208,000 picomoles (pmol) of this compound was required to increase active calcium transport in the duodenum, whereas unsulfated cholecalciferol was effective at doses as low as 65 pmol. nih.gov Similarly, when dosed chronically over five days, this compound showed activity at 52,000 pmol/day, while cholecalciferol was active at a much lower range of 65 to 260 pmol/day. nih.gov
Table 2: Comparative Biological Activity of this compound vs. Unsulfated Cholecalciferol
| Biological Function | This compound Activity | Unsulfated Cholecalciferol Activity | Reference(s) |
|---|---|---|---|
| Intestinal Calcium Transport | ~1% of cholecalciferol activity. nih.govresearchgate.net Requires high oral doses (e.g., >200,000 pmol). nih.gov | Potent activity at low doses (e.g., 65 pmol). nih.gov | nih.govnih.govresearchgate.net |
| Bone Calcium Mobilization | <5% of cholecalciferol activity. nih.govresearchgate.net | Highly active in mobilizing calcium from bone stores. | nih.govresearchgate.net |
| Bone Calcification | ~1% of cholecalciferol activity. nih.govresearchgate.net | Effectively supports bone calcification. | nih.govresearchgate.net |
| Serum Phosphorus Elevation | ~1% of cholecalciferol activity. nih.govresearchgate.net | Leads to elevation of serum phosphorus. | nih.govresearchgate.net |
| Support During Pregnancy | Much lower biological activity; unable to fully normalize biochemical parameters in pups. karger.com | Effectively supports maternal and pup mineral homeostasis. karger.com | karger.com |
Molecular Interactions and Structural Biology of Cholecalciferol Sulfate
Binding Kinetics and Affinity to Vitamin D-Binding Protein (DBP)
The transport of vitamin D and its various metabolites in the bloodstream is predominantly managed by the vitamin D-binding protein (DBP), a specific carrier protein synthesized by the liver. nih.govtandfonline.com DBP exhibits high affinity for vitamin D metabolites, ensuring their transport to target tissues and creating a circulating reservoir. nih.govnih.gov The binding affinity, however, is not uniform across all vitamin D forms.
Extensive research has established a clear hierarchy of binding affinity for the non-sulfated metabolites to DBP. The affinity is highest for 25-hydroxyvitamin D (25(OH)D), the major circulating form of vitamin D. nih.govuliege.be Following 25(OH)D, DBP shows a high affinity for other hydroxylated forms like 24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃). nih.govfrontiersin.org The affinity for the hormonally active form, 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), is approximately 10 to 100 times lower than for 25(OH)D. nih.govuliege.be The parent compound, cholecalciferol (vitamin D₃), displays the lowest affinity among these major forms. nih.govfrontiersin.org This differential binding regulates the bioavailability and serum half-life of each metabolite. researchgate.net
Direct quantitative data on the binding kinetics and affinity of cholecalciferol sulfate (B86663) to DBP is not extensively documented in the available scientific literature. However, based on the behavior of other sulfated steroid hormones, it can be inferred that the addition of a sulfate group, which significantly increases the molecule's water solubility, would likely lead to a very low binding affinity for DBP. Esterification with sulfate is a common metabolic pathway that facilitates the excretion of compounds, and this process generally reduces their binding to plasma transport proteins. nih.gov
It is also noteworthy that the binding affinity of DBP is influenced by genetic polymorphisms of the DBP gene, leading to different protein variants (e.g., Gc1f, Gc1s, Gc2) with varying affinities for vitamin D metabolites. physiology.org
Table 1: Relative Binding Affinity of Vitamin D Metabolites to Vitamin D-Binding Protein (DBP)
| Compound | Relative Affinity for DBP |
| 25-hydroxyvitamin D₃ (25(OH)D₃) | Highest |
| 24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃) | High |
| 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃) | Moderate (10-100x lower than 25(OH)D₃) |
| Cholecalciferol (Vitamin D₃) | Low |
| Cholecalciferol Sulfate | Very Low (Inferred, data not widely available) |
Theoretical Molecular Docking and Dynamics Simulations with Relevant Biological Targets
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between small molecules and their biological targets at an atomic level. mdpi.comnarraj.org These techniques have been widely applied to study cholecalciferol and its hydroxylated derivatives to understand their binding to receptors like the vitamin D receptor (VDR), as well as other proteins such as angiotensin-converting enzyme 2 (ACE2) and sirtuin 1 (SIRT1). mdpi.comnih.govnih.gov
These simulations provide insights into binding affinities (often expressed as binding energy in kcal/mol), the stability of the ligand-protein complex, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding. narraj.orgnih.gov For instance, MD simulations have been used to assess the conformational stability of the VDR when bound to various vitamin D analogs, revealing how structural modifications to the ligand can stabilize the receptor in its active conformation. kuleuven.be
A review of the current scientific literature indicates a notable lack of theoretical molecular docking and dynamics simulation studies focused specifically on this compound. Research has concentrated on the non-sulfated forms, particularly the hormonally active 1,25(OH)₂D₃ and the primary circulating form 25(OH)D₃. mdpi.comnih.gov Computational studies on these compounds have elucidated their binding modes within the VDR ligand-binding pocket and explored their interactions with other potential targets. nih.govnih.gov While force fields and parameters for simulating vitamin D3 and its hydroxylated metabolites have been developed, similar specific parameters for the sulfated form are not commonly reported. nih.gov
Given the significant change in polarity and charge introduced by the sulfate group, it is expected that the interaction of this compound with biological targets would be markedly different from its non-sulfated precursor. Docking and MD studies would be invaluable in predicting how this altered structure affects its binding to DBP, VDR, and metabolizing enzymes like sulfatases. However, at present, this remains an area requiring further research.
Structural Characterization of this compound Esters using Advanced Spectroscopic Techniques
The unambiguous identification and structural confirmation of this compound rely on a combination of advanced spectroscopic and chromatographic techniques. The synthesis of vitamin D₃-3β-sulfate has been confirmed using a suite of analytical methods that characterize its unique structure.
High-Performance Liquid Chromatography (LC) is often the first step in purifying and verifying the compound. It separates the sulfated ester from the parent vitamin D₃ and other reaction byproducts.
Mass Spectrometry (MS) provides definitive information on the molecular weight of the compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique used for the sensitive and specific quantification of sulfated vitamin D metabolites in biological fluids. These methods typically operate in negative ion mode electrospray ionization (ESI), which is well-suited for detecting the negatively charged sulfate group.
Nuclear Magnetic Resonance (NMR) Spectroscopy is crucial for elucidating the precise molecular structure.
¹H NMR (Proton NMR) spectra confirm the presence of the cholecalciferol backbone and show shifts in the signals for protons near the C3 position, which is the site of sulfation. For example, in a study of L-lysine this compound, the ¹H NMR spectrum was used to confirm the structure.
¹³C NMR (Carbon-13 NMR) spectra complement the proton data, showing changes in the chemical shift of the C3 carbon and adjacent carbons due to the electronic effects of the sulfate ester group.
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the sulfate group (S=O and S-O stretching vibrations), in addition to the bands corresponding to the steroid backbone.
Ultraviolet (UV) Spectroscopy is used to examine the conjugated triene system of the vitamin D structure. The UV absorption spectrum of vitamin D₃-sulfate is very similar to that of vitamin D₃, typically showing a characteristic absorption maximum around 265 nm, confirming that the conjugated double bond system remains intact after sulfation at the C3 position.
Table 2: Spectroscopic Data for the Characterization of Cholecalciferol and its Derivatives
| Technique | Observation for Cholecalciferol (Vitamin D₃) | Key Change for this compound |
| ¹H NMR | Characteristic signals for vinyl protons (≈4.8-6.4 ppm) and methyl groups (≈0.5-1.0 ppm). researchgate.net | Shift in the signal for the proton at the C3 position. |
| ¹³C NMR | Signals for the C=C double bonds (≈112-145 ppm). researchgate.net | Shift in the signal for the C3 carbon due to the sulfate ester. |
| Mass Spec (MS) | Molecular ion peak corresponding to its mass (m/z ≈ 384.3). | Molecular ion peak corresponding to the sulfated form (m/z ≈ 463.3 for the anion). |
| IR Spectroscopy | O-H stretch (≈3400 cm⁻¹), C-H stretches, and C=C stretches. | Presence of strong S=O (≈1240 cm⁻¹) and S-O (≈1060 cm⁻¹) stretching bands. |
| UV Spectroscopy | Absorption maximum (λmax) at ≈265 nm. | λmax remains at ≈265 nm, indicating the intact conjugated triene system. |
Conformational Dynamics and Stability of the Molecule in Aqueous and Lipid Environments
The addition of a sulfate group to cholecalciferol dramatically alters its physicochemical properties, which in turn governs its stability and conformational behavior in different biological environments.
Aqueous Environment: Cholecalciferol itself is a lipophilic (fat-soluble) molecule with very low solubility and stability in aqueous solutions. nih.govnih.gov Its degradation in aqueous media is accelerated by factors such as acidic pH, light, oxygen, and the presence of metal ions. nih.govnih.gov In contrast, this compound is a water-soluble compound. This increased solubility is a direct consequence of the polar and charged sulfate group. While this enhances its stability against precipitation in aqueous environments like blood plasma, it also makes it a potential substrate for sulfatase enzymes, which can cleave the sulfate group. This enzymatic degradation can be a rapid process in the body, representing a key step in its metabolism and clearance. nih.gov The stability of the non-sulfated vitamin D₃ is poor under acidic conditions; this compound's stability profile across different pH values may differ, although specific quantitative studies are limited. mdpi.com
Lipid Environment: The interaction of steroids with lipid membranes is critical for their absorption, transport, and cellular action. Cholecalciferol, being lipophilic, readily partitions into and interacts with the acyl chain region of phospholipid bilayers, which can disorder the membrane and increase the dynamics of the lipid chains. ucl.ac.ukresearchgate.net Studies on cholecalciferol in model membranes have shown it can modulate the phase transition and structure of the membrane. ucl.ac.ukresearchgate.net
This compound, due to its amphipathic nature with a nonpolar sterol backbone and a highly polar sulfate headgroup, would interact with lipid membranes very differently. It is expected to have a much lower tendency to partition fully into the hydrophobic core of the membrane. Instead, it would likely orient at the membrane-water interface, with the sulfate group remaining in the aqueous phase and interacting with the polar headgroups of the phospholipids, while the sterol portion inserts into the upper region of the acyl chains. This behavior is similar to other sulfated steroids, like pregnenolone (B344588) sulfate, which orient perpendicularly to the plasma membrane. acs.org This interfacial location would significantly alter its effects on membrane fluidity and dynamics compared to its non-sulfated parent compound.
Conformational Dynamics: The structure of vitamin D is not rigid. High-resolution NMR studies have shown that the A-ring of vitamin D₃ in solution exists in a dynamic equilibrium between two rapidly inverting chair conformations. researchgate.netnih.gov This conformational flexibility is believed to be important for its biological activity. The addition of the bulky and charged sulfate group at the C3 position on the A-ring would be expected to influence this conformational equilibrium. It could potentially favor one chair conformer over the other or alter the rate of inversion, thereby impacting how the molecule presents itself to biological targets like enzymes or receptors. However, specific studies detailing the conformational dynamics of this compound in solution are not widely available.
Biochemical Degradation and Stability of Cholecalciferol Sulfate
Enzymatic Hydrolysis Pathways
Enzymatic hydrolysis is a crucial step in the bioactivation of sulfated steroids, releasing the active, unconjugated hormone. This process is primarily catalyzed by sulfatases. nih.gov
Research Findings: The primary enzyme responsible for hydrolyzing sulfate (B86663) esters from a wide variety of steroids is steroid sulfatase (STS), also known as arylsulfatase C. nih.govbioscientifica.com This membrane-bound enzyme is located in the endoplasmic reticulum and facilitates the conversion of inactive sulfated steroids into their biologically active forms within target cells. bioscientifica.combioscientifica.com
However, the role of STS in the hydrolysis of cholecalciferol sulfate is a subject of conflicting reports. Some research indicates that enzyme preparations of steroid sulfatase that are active against other sulfated steroids, such as dehydroepiandrosterone (B1670201) sulfate (DHEAS) and estrone (B1671321) sulfate, fail to cause significant desulfation of vitamin D3 sulfate. nih.gov This suggests that this compound may not be a primary substrate for STS, potentially limiting its role as a direct precursor for active vitamin D3 in tissues expressing this enzyme. nih.gov
Conversely, other perspectives suggest that desulfation by STS is a necessary step for sulfated steroid hormones, including vitamin D sulfate, to facilitate downstream signaling. portlandpress.com For in vitro analytical purposes, recombinant arylsulfatase from Pseudomonas aeruginosa has been effectively used to hydrolyze vitamin D sulfate conjugates, demonstrating that enzymatic removal of the sulfate group is feasible. nih.gov The sulfation process itself, which is the reverse of hydrolysis, is primarily carried out by the sulfotransferase enzyme SULT2A1, identified as the major vitamin D3-sulfating enzyme. bioscientifica.combioscientifica.com
It is hypothesized that if hydrolysis of this compound occurs in the body, it would yield cholecalciferol and an inorganic sulfate ion, thereby releasing the vitamin for subsequent activation via hydroxylation.
| Process | Enzyme | Substrate | Product | Primary Function |
|---|---|---|---|---|
| Sulfation | Sulfotransferase SULT2A1 | Cholecalciferol | This compound | Conjugation of Vitamin D3. bioscientifica.combioscientifica.com |
| Hydrolysis (Desulfation) | Steroid Sulfatase (STS) | This compound | Cholecalciferol (disputed) | Regeneration of active steroids; its action on this compound is debated. nih.govnih.govportlandpress.com |
| Arylsulfatase (Pseudomonas aeruginosa) | Vitamin D Sulfate Conjugates | Unconjugated Vitamin D Metabolites | Used for in vitro analytical hydrolysis. nih.gov |
Oxidative Degradation Mechanisms in Biochemical Contexts
Oxidative degradation of vitamin D and its metabolites is a key part of its metabolic pathway, primarily mediated by cytochrome P450 (CYP) enzymes. iiarjournals.org These enzymes introduce hydroxyl groups into the molecule, altering its activity and facilitating its eventual excretion. wikipedia.orgnih.gov
Research Findings: While cholecalciferol itself is susceptible to degradation through oxidation researchgate.netmdpi.com, the presence of a sulfate group alters its interaction with metabolic enzymes. A key study investigated the ability of various vitamin D-metabolizing CYP enzymes to act on this compound. nih.gov
The findings indicate that:
CYP27A1 , a mitochondrial enzyme with 25-hydroxylase activity, can convert this compound into 25-hydroxyvitamin D3 3-sulfate (25(OH)D3-S). nih.gov The catalytic efficiency for this reaction was found to be approximately half of that for the conversion of unconjugated cholecalciferol to 25-hydroxyvitamin D3 (25(OH)D3). nih.gov
CYP11A1 , another mitochondrial P450 enzyme, is also capable of metabolizing this compound to 20-hydroxyvitamin D3 3-sulfate, though at a significantly lower rate than its action on unconjugated cholecalciferol. nih.gov
CYP2R1 , considered the primary vitamin D 25-hydroxylase in the liver nih.govphysiology.org, did not show activity towards this compound. nih.gov
Furthermore, the product of CYP27A1 action, 25(OH)D3-S , was found to be resistant to further metabolism by either the activating enzyme CYP27B1 (1α-hydroxylase) or the inactivating enzyme CYP24A1 (24-hydroxylase). nih.gov
These results suggest that sulfation at the C-3 position significantly influences the metabolic fate of cholecalciferol. While it can be hydroxylated at the C-25 position by CYP27A1, the resulting sulfated metabolite, 25(OH)D3-S, appears to be a terminal product in the oxidative pathway, not serving as a substrate for the key activating or catabolic enzymes. This supports the hypothesis that circulating 25(OH)D3-S may function as a metabolically inactive reservoir that requires hydrolysis by a sulfatase to release 25(OH)D3 for further activation. nih.gov
| Enzyme | Action on this compound | Product | Reference |
|---|---|---|---|
| CYP27A1 | Metabolizes | 25-hydroxyvitamin D3 3-sulfate | nih.gov |
| CYP11A1 | Metabolizes (at a low rate) | 20-hydroxyvitamin D3 3-sulfate | nih.gov |
| CYP2R1 | No action | N/A | nih.gov |
| CYP27B1 | No action on 25(OH)D3 3-sulfate | N/A | nih.gov |
| CYP24A1 | No action on 25(OH)D3 3-sulfate | N/A | nih.gov |
Isomerization and Epimerization Processes of Cholecalciferol Derivatives in Vitro Biochemical Systems
Isomerization and epimerization are chemical transformations that result in molecules with the same chemical formula but different structural arrangements. Cholecalciferol and its derivatives are known to undergo such changes, particularly when exposed to heat and light. researchgate.netnih.gov
Research Findings: The most well-known isomerization of cholecalciferol involves a thermally induced equilibrium with pre-vitamin D3 . researchgate.netmdpi.com Exposure to ultraviolet light can lead to further isomerization, forming other isomers such as tachysterol and lumisterol . researchgate.netmdpi.commdpi.com This process is a protective mechanism, as isomerization can occur through energy transfer from photosensitizers like flavins, which might otherwise lead to photooxidation. nih.gov
Epimerization is another important process, particularly the conversion at the C-3 position. The C-3 epimer of 25-hydroxyvitamin D3, known as 3-epi-25OHD3 , is a known metabolite in human circulation. nih.gov Studies have identified and quantified the sulfated form of this epimer, indicating that either 3-epi-25OHD3 can be sulfated or that 25(OH)D3-S can undergo epimerization. nih.gov The presence of sulfated C-3 epimers suggests that the metabolic pathways of epimerization and sulfation are intertwined. nih.govendocrine-abstracts.org
While most research has focused on the isomerization of unconjugated cholecalciferol, the presence of the bulky, polar sulfate group at the C-3 position would likely influence the kinetics and thermodynamics of these transformations. The C-3 position is directly involved in the formation of the triene system during isomerization, and the sulfate group could sterically or electronically hinder these rearrangements.
| Process | Parent Compound | Resulting Isomer/Epimer | Inducing Factors |
|---|---|---|---|
| Isomerization | Cholecalciferol / Pre-vitamin D3 | Pre-vitamin D3 | Heat (reversible). researchgate.netmdpi.com |
| Tachysterol | UV Light, Iodine. researchgate.netmdpi.com | ||
| Lumisterol | UV Light. mdpi.commdpi.com | ||
| Epimerization | 25-hydroxyvitamin D3 | 3-epi-25-hydroxyvitamin D3 | Metabolic process (in vivo). nih.gov |
Investigation of Non-Enzymatic Degradation under Physiological Conditions
The stability of this compound under physiological conditions (e.g., pH, temperature) is a critical factor determining its half-life and bioavailability in the absence of enzymatic activity.
Research Findings: Studies on unconjugated cholecalciferol have shown that it is highly susceptible to degradation from various environmental factors. nih.gov
pH: Acidic conditions are particularly detrimental, leading to the formation of isomerization products like isotachysterol. researchgate.netnih.gov
Metal Ions: The presence of metal ions, such as iron (Fe2+) and copper (Cu2+), can rapidly catalyze the degradation of cholecalciferol in aqueous solutions. nih.gov
Temperature and Oxygen: Elevated temperatures and the presence of oxygen also accelerate degradation, often following first-order kinetics. researchgate.netnih.gov Cholecalciferol is relatively stable at lower temperatures but decomposes rapidly at high temperatures. researchgate.netresearchgate.net
Light: Exposure to light, especially UV radiation, causes degradation and isomerization. nih.govnih.gov
This compound, being a salt, is water-soluble, unlike its parent compound. google.comnih.govnih.gov This increased solubility could expose it to different degradation pathways in aqueous environments like blood plasma. While specific kinetic data on the non-enzymatic degradation of this compound under physiological conditions is limited, some principles can be inferred. The sulfate ester bond can undergo hydrolysis under acidic or basic conditions. It is plausible that the factors destabilizing cholecalciferol, such as oxidation and heat, would also affect the sulfated form, although the sulfate group may offer some protection or alter the degradation products. Some evidence suggests that sulfated conjugates are less resistant to oxidation than glucuronidated conjugates. However, patent literature also indicates that this compound salts can be formulated in stable preparations, suggesting that while they may be subject to rapid degradation, this instability is not inherent under all conditions. google.com
Advanced Analytical Methodologies for Cholecalciferol Sulfate Research
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the measurement of vitamin D metabolites due to its superior sensitivity, specificity, and ability to measure multiple analytes in a single run. amegroups.org
The quantification of water-soluble sulfated forms of vitamin D, such as cholecalciferol sulfate (B86663) (Vitamin D3-S), is crucial for understanding their biological roles. nih.gov Researchers have successfully developed highly sensitive and specific LC-MS/MS methods to quantify not only cholecalciferol sulfate but also other sulfated forms like vitamin D2-sulfate, 25-hydroxyvitamin D2-sulfate, and 25-hydroxyvitamin D3-sulfate (25OHD3-S). nih.govresearchgate.net These methods are vital as previous analytical limitations hindered studies on the function of these water-soluble metabolites. nih.gov
A key aspect of these methods is the sample preparation, which often involves protein precipitation followed by solid-phase extraction to isolate the sulfated metabolites from complex biological matrices like breast milk or serum. birmingham.ac.ukexlibrisgroup.comnih.gov Chromatographic separation is then optimized to resolve the sulfated analytes from other endogenous compounds, which is critical for accurate measurement. nih.govresearchgate.net For instance, one method achieved the LC-MS/MS resolution of 12 different vitamin D compounds, including the critical chromatographic separation of 25(OH)D3 from its isomer, 3-epi-25(OH)D3. researchgate.net The detection limits for these methods are typically in the picomole or low nanogram per milliliter range, allowing for the quantification of the low circulating concentrations of these metabolites. nih.govexlibrisgroup.comnih.gov
Recent research has described an effective LC-MS/MS method for measuring both Vitamin D3-S and 25OHD3-S in breast milk, demonstrating the enhanced aqueous solubility of these sulfates. exlibrisgroup.comnih.govnih.gov The limits of quantification for these analytes in solvent were found to be 0.23 ng/mL for Vitamin D3-S and 0.2 ng/mL for 25OHD3-S. exlibrisgroup.comnih.govnih.gov
| Analyte | Limit of Quantification (in solvent) | Observed Concentration Range in Breast Milk | Reference |
| This compound (Vitamin D3-S) | 0.23 ng/mL | 0.53 to 1.7 ng/mL | exlibrisgroup.comnih.govnih.gov |
| 25-hydroxyvitamin D3-sulfate (25OHD3-S) | 0.20 ng/mL | ≤ 0.29 ng/mL | exlibrisgroup.comnih.govnih.gov |
The efficiency of ionization is a critical factor in achieving high sensitivity in LC-MS/MS analysis. For sulfated vitamin D metabolites, electrospray ionization (ESI) is the most commonly used technique. nih.govspectroscopyonline.com A comparative evaluation has shown that the ionization efficiencies of underivatized sulfated forms in the negative ion mode ESI are superior to those of derivatized forms in the positive ion mode. nih.govresearchgate.net This is because the sulfate group is readily deprotonated, forming a negative ion that can be detected with high sensitivity. nih.gov
Optimization of ESI source parameters is a crucial step for increasing method sensitivity, especially for compounds with poor ionization characteristics. spectroscopyonline.comresearchgate.net This involves a systematic approach, often using a design of experiments (DoE), to evaluate multiple factors and their interactions. researchgate.netchromatographyonline.com Key parameters that are optimized include:
Capillary voltage: Affects the initial droplet charging. spectroscopyonline.comelementlabsolutions.com
Nebulizer pressure and gas flow rate: Influences droplet size and desolvation efficiency. spectroscopyonline.comelementlabsolutions.com
Gas temperature (Source and Desolvation): Aids in solvent evaporation and ion release. spectroscopyonline.comelementlabsolutions.comacs.org
For the analysis of this compound and related compounds, ESI in negative ion mode is typically employed with specific multiple reaction monitoring (MRM) transitions. For example, the transition for this compound is often m/z 463 -> 97, where m/z 463 represents the parent ion and m/z 97 represents the sulfate fragment ion. nih.gov
| ESI Parameter | Typical Optimized Range | Purpose |
| Ion Spray Voltage | -4500 V (Negative Mode) | To create a fine spray of charged droplets |
| Source Temperature | 500°C | To aid in desolvation of the droplets |
| Collision Gas Pressure | 4 bar | To induce fragmentation in the collision cell |
| Curtain Gas Pressure | 10 bar | To prevent neutral molecules from entering the mass spectrometer |
To ensure the accuracy and precision of quantification, stable isotope-labeled (SIL) internal standards are indispensable in LC-MS/MS analysis. researchgate.netisolife.nl These standards are analogues of the analyte where one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govmdpi.com The use of a SIL internal standard is considered the most appropriate technique to correct for variability during sample processing and analysis, including extraction losses, derivatization inefficiencies, and fluctuations in ionization. researchgate.netchromatographyonline.com
For the analysis of this compound and other vitamin D metabolites, isotopically labeled analogues of each compound are used. nih.govresearchgate.net For example, deuterium-labeled vitamin D3 metabolites have been synthesized and successfully applied as internal standards for measuring their concentrations in human serum. nih.govmdpi.com The underlying principle is that the SIL internal standard has nearly identical chemical and physical properties to the unlabeled analyte, causing it to behave similarly throughout the analytical process. researchgate.net Therefore, the ratio of the peak area of the analyte to the peak area of the internal standard should remain constant, allowing for accurate quantification even if sample loss or matrix effects occur. researchgate.net However, it is crucial that the SIL internal standard co-elutes with the analyte to ensure it experiences the same degree of matrix effects. waters.com
Biological samples such as serum, plasma, and milk are complex matrices containing numerous endogenous compounds that can interfere with the LC-MS/MS analysis. nih.gov Matrix effects, which can cause ion suppression or enhancement, are a major concern as they can adversely affect the accuracy, reproducibility, and sensitivity of the assay. chromatographyonline.comnih.gov These effects occur when co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source. chromatographyonline.com
Several strategies are employed to mitigate matrix effects and co-elution challenges:
Optimized Sample Preparation: Thorough sample cleanup is the first line of defense. Techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction are used to remove a significant portion of interfering matrix components. nih.govnih.govchromatographytoday.com
Chromatographic Separation: Optimizing the liquid chromatography separation is crucial to resolve the analyte of interest from interfering compounds. nih.govresearchgate.net This involves careful selection of the analytical column, mobile phase composition, and gradient elution profile to maximize the separation of this compound from other matrix components. myadlm.org
Use of Stable Isotope-Labeled Internal Standards: As discussed previously, a co-eluting SIL internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. chromatographyonline.commyadlm.org The internal standard experiences the same ion suppression or enhancement as the analyte, thus maintaining an accurate analyte-to-internal standard ratio.
Sample Dilution: In some cases, simply diluting the sample extract can reduce the concentration of interfering compounds to a level where they no longer cause significant matrix effects, provided the method has sufficient sensitivity. nih.gov
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection
Prior to the widespread adoption of LC-MS/MS, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection was a common method for the analysis of vitamin D and its metabolites. who.int This technique has been successfully used to identify this compound in human milk. nih.gov The method typically involves sample preparation to extract and purify the analyte, followed by separation on an HPLC column and detection based on the UV absorbance of the compound. nih.govpharmjournal.ru
The process for identifying this compound in milk involved precipitating proteins, followed by purification steps using Sephadex LH 20 and HPLC. The fraction corresponding to this compound was identified by comparing its UV absorption spectrum to that of a purified synthetic standard. nih.gov The wavelength used for the detection of cholecalciferol is typically around 265 nm. brazilianjournals.com.br While HPLC-UV is a robust and reliable technique, it generally lacks the sensitivity and specificity of LC-MS/MS, particularly for analyzing the very low concentrations of metabolites like this compound in complex biological fluids. who.intnih.gov
| Parameter | Typical Condition | Reference |
| Column | C18 Reverse Phase | brazilianjournals.com.br |
| Mobile Phase | Isocratic mixture of methanol (B129727) and water (e.g., 98:2 v/v) | brazilianjournals.com.br |
| Flow Rate | 1.2 mL/min | brazilianjournals.com.br |
| UV Detection Wavelength | 265 nm | brazilianjournals.com.br |
Exploration of Other Chromatographic Techniques (e.g., Gas Chromatography, Thin Layer Chromatography)
Besides LC-MS/MS and HPLC-UV, other chromatographic techniques have been explored for the separation and analysis of vitamin D and its derivatives.
Gas Chromatography (GC): Gas-liquid chromatography has been used for the determination of cholecalciferol in samples like cod-liver oil. rsc.org This method involves saponification of the sample, extraction of the unsaponifiable matter, and extensive cleanup steps to remove interferences before the final determination by GC. rsc.org For the analysis of 25-hydroxyvitamin D3, GC coupled with mass spectrometry (GC-MS) has been developed, which requires a derivatization step (e.g., with trimethylsilyl) to make the analyte volatile. nih.gov However, the requirement for derivatization and the thermal instability of some vitamin D compounds can be limitations of this technique.
Thin Layer Chromatography (TLC): TLC is a simple and cost-effective technique that has been used for the analysis of vitamin D compounds. researchgate.net It can be used for screening, separation, and preliminary identification. researchgate.netumich.edu High-performance thin-layer chromatography (HPTLC) has been employed to quantify cholecalciferol in various pharmaceutical preparations and food items. mdpi.com Older studies also utilized TLC to identify sulfated vitamin D compounds in human milk. nih.gov A simple chromatographic technique on Sephadex LH20 has also been described for the separation of vitamin D3 sulfate from free vitamin D3 and its metabolites. nih.gov While useful for qualitative or semi-quantitative purposes, TLC generally does not offer the same level of precision and sensitivity as modern LC-based methods for quantitative analysis of trace levels of metabolites. researchgate.net
Challenges and Standardization Initiatives in Quantification for Research Purposes
The accurate quantification of this compound in biological matrices for research is a complex analytical task fraught with significant challenges. nih.gov These difficulties stem from the compound's inherent physicochemical properties, its low endogenous concentrations, and the complex nature of the biological samples in which it is measured. amegroups.orgresearchgate.net Consequently, the development of robust and reproducible analytical methods is critical, yet standardization remains a major hurdle. nih.govamegroups.org
A primary challenge is the limited availability of commercial certified reference materials (CRMs) and standards specifically for this compound and its metabolites. amegroups.orgamegroups.org While reference standards for the parent compound, cholecalciferol, are well-established and available from pharmacopeias, the lack of analogous certified materials for its sulfated form complicates assay calibration, validation, and the establishment of metrological traceability. sigmaaldrich.comusp.orgmyadlm.org This absence of a common reference point makes inter-laboratory comparison of results exceedingly difficult and is a significant barrier to standardizing research findings. amegroups.orgamegroups.org
Furthermore, the quantification of this compound is susceptible to significant matrix effects, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). amegroups.orgresearchgate.net Biological fluids such as serum, plasma, and breast milk contain a multitude of endogenous compounds that can co-elute with the analyte, causing ion suppression or enhancement during the ionization process. uq.edu.aunih.gov This interference can lead to inaccurate and imprecise measurements. amegroups.org Researchers must develop extensive sample preparation and chromatographic separation methods to mitigate these effects, often requiring the use of isotopically labeled internal standards for each specific sulfated analyte to ensure accurate correction. uq.edu.aunih.gov
The inherent nature of sulfated vitamin D metabolites presents additional analytical hurdles. Their low physiological concentrations demand methods with very high sensitivity, capable of detecting analytes in the femtomole or nanogram-per-milliliter range. nih.govamegroups.orgnih.gov The increased aqueous solubility of these sulfated compounds compared to their lipid-soluble precursors also necessitates specialized extraction protocols, as standard liquid-liquid or solid-phase extraction methods designed for cholecalciferol or 25-hydroxyvitamin D may not be effective. nih.govnih.gov
Table 1: Summary of Key Challenges in this compound Quantification for Research
| Challenge | Description of Impact on Research Assays |
|---|---|
| Lack of Certified Reference Materials (CRMs) | Prevents accurate calibration and validation of assays, leading to poor inter-laboratory comparability and hindering the establishment of standardized reference intervals. amegroups.orgamegroups.org |
| Significant Matrix Effects | Co-eluting endogenous compounds in biological samples interfere with mass spectrometry signals, causing ion suppression or enhancement that can lead to inaccurate quantification if not properly corrected. researchgate.netuq.edu.aunih.gov |
| Low Endogenous Concentrations | Requires highly sensitive and specialized analytical instrumentation (e.g., LC-MS/MS) to achieve the necessary limits of detection and quantification, increasing the cost and complexity of research. nih.govamegroups.org |
| Physicochemical Properties | The increased water solubility of sulfated forms requires distinct sample extraction and preparation techniques compared to non-sulfated vitamin D, complicating simultaneous analysis of multiple metabolites. nih.govnih.gov |
| Poor Ionization Efficiency | Vitamin D compounds generally exhibit poor ionization in mass spectrometry, which can be a limiting factor for sensitivity. While derivatization is an option, it adds complexity to the analytical workflow. uq.edu.au |
In response to widespread variability in vitamin D testing, major standardization initiatives have been established, most notably the Vitamin D Standardization Program (VDSP). iiarjournals.orgiiarjournals.orgclinicallab.com This program, a collaboration between the Centers for Disease Control and Prevention (CDC), the National Institute of Standards and Technology (NIST), and other international bodies, aims to standardize the measurement of total 25-hydroxyvitamin D [25(OH)D], the primary clinical marker of vitamin D status. nih.govcdc.gov The core of the VDSP is the establishment of a reference measurement system, including reference methods and materials, to which clinical and research laboratories can trace their results. myadlm.orgnih.gov
However, these crucial standardization efforts have focused almost exclusively on 25(OH)D (both D2 and D3 forms). iiarjournals.orgcdc.gov Other vitamin D metabolites, including this compound, are not currently included in the scope of these major programs. amegroups.orgamegroups.org The literature clearly indicates that metabolites beyond 25(OH)D are not yet standardized, which makes it difficult to obtain comparable results between different laboratories. amegroups.orgamegroups.org This lack of a coordinated standardization program for this compound means that its measurement remains a specialized research activity, with each laboratory developing and validating its own in-house methods. uq.edu.au While these methods can be rigorously validated internally, the absence of external quality assurance schemes and CRMs for sulfated metabolites remains a fundamental challenge to the broader research community. nih.gov
Despite these obstacles, researchers have successfully developed and validated sensitive LC-MS/MS methods for quantifying sulfated vitamin D metabolites, providing valuable data for specific research questions. nih.gov The performance of such methods demonstrates the current capabilities of analytical technology.
Table 2: Example Performance Data for a Validated LC-MS/MS Method for Vitamin D Sulfates in a Solvent Matrix
| Analyte | Limit of Quantification (LOQ) | Accuracy (Relative Error %) | Precision (CV %) |
|---|---|---|---|
| This compound (VitD₃-S) | 0.23 ng/mL | -12% to 7% | < 13% |
| 25-hydroxyvitamin D₃-sulfate (25OHD₃-S) | 0.20 ng/mL | -12% to 7% | < 13% |
Data adapted from a study analyzing vitamin D sulfates in breastmilk, showing performance in a solvent matrix. nih.gov
Ultimately, until dedicated standardization initiatives are undertaken for this compound, including the development of CRMs and proficiency testing programs, research into its biological role will continue to be hampered by challenges in ensuring that data are accurate, comparable, and reproducible across studies. nih.goviiarjournals.org
Comparative Biochemistry of Cholecalciferol Sulfate Across Biological Systems
Interspecies Differences in Sulfation and Desulfation Enzymatic Profiles
The sulfation and desulfation of cholecalciferol and its metabolites are governed by specific enzymes, primarily sulfotransferases (SULTs) and sulfatases. The expression, substrate specificity, and activity of these enzymes differ between species, leading to distinct metabolic profiles.
Sulfation is a critical pathway for the detoxification and elimination of various compounds, including bile acids and steroids. researchgate.net The enzymes responsible, SULTs, are a broad family of enzymes that catalyze the transfer of a sulfonate group to a substrate molecule. researchgate.net In humans, thirteen cytosolic SULTs have been identified, and several show activity towards vitamin D3 and its derivatives. researchgate.net Notably, SULT2A1 demonstrates broad activity, sulfating various vitamin D3-related compounds, including 7-dehydrocholesterol (B119134), cholecalciferol, 25-hydroxyvitamin D3 (25(OH)D3), and calcitriol (B1668218). researchgate.net In contrast, SULT1A1's activity is specific to calcitriol, and SULT2B1b acts on 7-dehydrocholesterol. researchgate.net This suggests that the primary sulfated metabolite in circulation, 25-hydroxyvitamin D3 3-O-sulfate, could be formed either through the direct sulfation of 25(OH)D3 by SULT2A1 or via the conversion of 7-dehydrocholesterol-3-O-sulfate. researchgate.net
In addition to SULTs, certain cytochrome P450 (CYP) enzymes can metabolize sulfated vitamin D3. Studies using purified enzymes have shown that CYP27A1, a vitamin D 25-hydroxylase, can convert vitamin D3 sulfate (B86663) to 25(OH)D3 3-sulfate with a catalytic efficiency about half that of its action on unsulfated vitamin D3. nih.gov This activity was also observed in rat liver mitochondria. nih.gov Conversely, another 25-hydroxylase, CYP2R1, does not act on vitamin D3 sulfate. nih.gov Furthermore, the key activating enzyme CYP27B1 (1α-hydroxylase) and the inactivating enzyme CYP24A1 (24-hydroxylase) are unable to metabolize 25(OH)D3 3-sulfate, suggesting that the sulfated form is protected from both activation and degradation. nih.gov
Desulfation, the process of removing a sulfate group, is primarily carried out by sulfatases. Steroid sulfatase (STS) is the main enzyme involved in steroid desulfation. nih.gov However, research indicates that enzyme preparations of STS, which are active against other sulfated steroids, fail to desulfate vitamin D3 sulfate. nih.gov This finding suggests that vitamin D3 sulfate is not a substrate for this key sulfatase, raising questions about the biological pathway for its reactivation.
Table 1: Interspecies Enzymatic Profile for Vitamin D Sulfation and Metabolism
| Enzyme | Species | Substrate(s) | Product(s) | Key Finding |
|---|---|---|---|---|
| SULT2A1 | Human | 7-DHC, Vitamin D3, 25(OH)D3, Calcitriol | Sulfated conjugates | Broad specificity for vitamin D compounds. researchgate.net |
| SULT1A1 | Human | Calcitriol | Calcitriol sulfate | Exclusive activity towards calcitriol. researchgate.net |
| SULT2B1b | Human | 7-dehydrocholesterol (7-DHC) | 7-DHC-3-O-sulfate | Specific to the vitamin D precursor. researchgate.net |
| CYP27A1 | Human, Rat | Vitamin D3 sulfate | 25(OH)D3 3-sulfate | Can metabolize the sulfated form of Vitamin D3. nih.gov |
| CYP2R1 | Human | Vitamin D3 sulfate | No reaction | Does not act on sulfated Vitamin D3. nih.gov |
| CYP27B1 | Human | 25(OH)D3 3-sulfate | No reaction | Sulfation prevents 1α-hydroxylation (activation). nih.gov |
| CYP24A1 | Human | 25(OH)D3 3-sulfate | No reaction | Sulfation prevents 24-hydroxylation (inactivation). nih.gov |
| Steroid Sulfatase (STS) | Human | Vitamin D3 sulfate | No reaction | Fails to desulfate Vitamin D3 sulfate. nih.gov |
Variances in Circulating Sulfated Metabolite Concentrations and Distribution Across Organisms
The concentrations of cholecalciferol sulfate and other sulfated vitamin D metabolites in circulation vary considerably among individuals and likely across different species. In humans, sulfated conjugates represent a significant portion of the total circulating vitamin D metabolome. portlandpress.comoup.com
Animal models provide further insight into the regulation and distribution of these metabolites. In mice, vitamin D plays a critical role in maintaining sulfate homeostasis. physiology.orgnih.gov Studies on mice lacking the vitamin D receptor (VDR) showed a 50% reduction in serum sulfate concentration and a 72% decrease in the expression of the renal sodium-sulfate cotransporter, NaSi-1. nih.gov This led to a 42% increase in urinary sulfate excretion. nih.gov These effects were independent of the vitamin D's role in calcium metabolism, as they persisted even after the mice's blood calcium levels were normalized through diet. physiology.orgnih.gov This demonstrates a direct regulatory link between the vitamin D signaling pathway and sulfate levels in mice.
The distribution of vitamin D metabolites is not limited to the serum. In pigs, significant amounts of 25(OH)D have been found in fat, muscle, and serum. nih.gov In obese humans, vitamin D is stored in adipose tissue, which can lower its plasma levels. nih.gov While the distribution of sulfated metabolites in these tissues is less characterized, their water-soluble nature may influence their tissue partitioning compared to their lipid-soluble, unconjugated counterparts.
Table 2: Circulating Vitamin D Metabolite Concentrations in Humans
| Metabolite | Form | Reported Concentration (Human Serum) | Proportion of Total Metabolite |
|---|---|---|---|
| 25-hydroxyvitamin D3 (25(OH)D3) | Unconjugated | Variable (Normal range: 20-50 ng/mL) wikipedia.org | ~57% oup.com |
| 25-hydroxyvitamin D3-3-sulfate | Sulfated | Mean of 16.7 ng/mL, can exceed unconjugated form. mdpi.com | ~43% (inferred) oup.com |
| Vitamin D3-sulfate | Sulfated | 0.2–0.6 ng/mL mdpi.com | Low |
| 25-hydroxyvitamin D2-sulfate | Sulfated | 0.2–0.6 ng/mL mdpi.com | Low |
| 3-epi-25(OH)D3 | Unconjugated | ~5-10% of 25(OH)D3 levels oup.com | ~71% (unconjugated proportion) oup.com |
Evolutionary Aspects of Vitamin D Sulfation and its Physiological Significance
The vitamin D endocrine system is ancient, having been established in animals approximately 550 million years ago. nih.gov Its evolution predates the development of a calcified skeleton, suggesting its original functions were not related to calcium homeostasis. nih.gov The earliest roles of vitamin D signaling are thought to be in detoxification and the regulation of energy metabolism. nih.gov The ability to synthesize vitamin D precursors like 7-dehydrocholesterol is even more ancient, dating back over a billion years in eukaryotes, where it may have initially served to protect UV-sensitive molecules from sun damage. nih.govfrontiersin.org
The role of vitamin D in regulating calcium and bone metabolism appears to be a more recent evolutionary adaptation, becoming crucial when vertebrates transitioned from the ocean to land about 400 million years ago, where they were exposed to the full force of gravity. nih.gov As Homo sapiens migrated out of Africa into regions with lower and more seasonal UV-B radiation, vitamin D became a conditionally essential nutrient, and its role in immunity and skeletal health exerted strong selective pressure. frontiersin.org
The physiological significance of vitamin D sulfation within this evolutionary context is a subject of ongoing research. One prominent hypothesis is that sulfation serves as a mechanism to create a biologically inactive, water-soluble storage pool of vitamin D. nih.gov Since 25(OH)D3-sulfate is not a substrate for the key activating (CYP27B1) or catabolic (CYP24A1) enzymes, it is protected from further metabolism. nih.gov This stored form could potentially be released by hydrolysis via a yet-to-be-identified sulfatase during times of need. nih.gov
However, studies on the biological activity of vitamin D3 sulfate have yielded conflicting results. Research in vitamin D-deficient rats showed that vitamin D3 sulfate had less than 5% of the activity of cholecalciferol in mobilizing bone calcium and only about 1% of its ability to stimulate intestinal calcium transport or support bone calcification. researchgate.net This suggests that, at least in its sulfated form, it has very low intrinsic biological potency. researchgate.net The failure of steroid sulfatase to hydrolyze vitamin D3 sulfate further complicates the model of it being a readily reactivated storage form. nih.gov
Another potential role for sulfation is in the excretion of excess vitamin D. The addition of a sulfate group increases water solubility, which generally facilitates elimination via bile and feces. mdpi.comdrugbank.com Therefore, sulfation might be a detoxification pathway to prevent vitamin D toxicity, a function consistent with the ancient role of vitamin D signaling in detoxification processes. nih.gov
Future Directions in Cholecalciferol Sulfate Academic Research
Elucidation of Novel Enzymatic Pathways and Metabolic Intermediates
A primary focus of future research will be the comprehensive mapping of the enzymatic pathways involved in the synthesis and catabolism of cholecalciferol sulfate (B86663). While it is known that sulfotransferases are involved in its formation, the specific enzymes and their regulation are not fully understood. nih.gov
Recent studies have begun to shed light on the metabolism of sulfated vitamin D metabolites. For instance, research has shown that CYP27A1, a mitochondrial cytochrome P450 enzyme, can convert vitamin D3 sulfate to 25-hydroxyvitamin D3 3-sulfate. nih.gov The catalytic efficiency of this conversion is approximately half that of the non-sulfated form. nih.gov Conversely, another key vitamin D 25-hydroxylase, CYP2R1, does not appear to act on vitamin D3 sulfate. nih.gov Furthermore, the cholesterol side-chain cleavage enzyme, CYP11A1, can metabolize vitamin D3 sulfate to 20-hydroxyvitamin D3 3-sulfate, albeit at a much lower rate than its action on free cholecalciferol. nih.gov
A significant finding is that 25-hydroxyvitamin D3 3-sulfate is not a substrate for either the activating enzyme CYP27B1 or the inactivating enzyme CYP24A1. nih.gov This suggests that the sulfated form of 25-hydroxyvitamin D3 may represent a metabolically inactive reservoir that can be drawn upon through hydrolysis when needed. nih.gov
Future investigations should aim to:
Identify and characterize all sulfotransferases responsible for the sulfation of cholecalciferol and its various hydroxylated metabolites.
Determine the tissue-specific expression and regulation of these enzymes.
Uncover the complete metabolic fate of cholecalciferol sulfate, including the identification of novel downstream intermediates.
Investigate the potential for alternative metabolic pathways, independent of the classical vitamin D activation cascade.
Comprehensive Exploration of Non-Canonical Molecular Interactions and Signaling Cascades
The biological effects of vitamin D are primarily mediated through the binding of its active form, calcitriol (B1668218), to the vitamin D receptor (VDR), which then modulates gene transcription. nih.gov However, the potential for this compound and its metabolites to engage in non-canonical interactions remains a fertile area for research. It is plausible that these sulfated forms interact with a different set of proteins or receptors, thereby initiating unique signaling cascades.
Future research in this domain should focus on:
Screening for novel binding partners of this compound using techniques such as affinity purification-mass spectrometry.
Investigating whether this compound can modulate the activity of other nuclear receptors or transcription factors.
Exploring potential interactions with cell surface receptors and the subsequent activation of rapid, non-genomic signaling pathways.
Examining the influence of this compound on cellular processes such as inflammation and immune responses, which are known to be modulated by vitamin D. frontiersin.orgnih.gov
Application of Advanced Metabolomics and Proteomics for Systemic Understanding
The advent of high-throughput 'omics' technologies provides powerful tools to investigate the systemic effects of this compound. Metabolomics and proteomics can offer a global snapshot of the metabolic and protein changes induced by this compound, revealing its broader physiological impact.
Metabolomics studies can help to:
Identify a comprehensive profile of metabolites that are altered in response to changes in this compound levels. chemrxiv.orgmdpi.com
Uncover previously unknown metabolic pathways influenced by this sulfated vitamin D metabolite.
Establish metabolic signatures associated with varying levels of this compound, which could serve as biomarkers. mdpi.com
Proteomics approaches will be instrumental in:
Identifying proteins whose expression levels are modulated by this compound.
Characterizing post-translational modifications influenced by this compound signaling.
Constructing protein-protein interaction networks to understand the cellular machinery affected by this compound. researchgate.net
A multi-platform approach combining metabolomics and lipidomics has already been utilized to study the effects of cholecalciferol administration in critically ill children, highlighting the potential of these techniques to elucidate systemic effects. chemrxiv.org
Investigation of its Role in Specific Cellular Signaling Networks and Gene Regulation
A critical area of future inquiry is the specific role of this compound in cellular signaling and gene regulation. While calcitriol's influence on gene expression via the VDR is well-documented, the genomic and non-genomic effects of its sulfated counterpart are largely unknown. nih.govmdpi.com
Future studies should aim to:
Determine if this compound or its metabolites can directly bind to and activate or repress the VDR.
Investigate whether it can modulate the expression of genes involved in vitamin D metabolism, such as CYP24A1 and CYP27B1. physiology.org
Explore its impact on key signaling pathways implicated in various diseases, such as the Wnt/β-catenin pathway in cancer or inflammatory signaling pathways in autoimmune disorders. nih.gov
Utilize techniques like ChIP-sequencing to identify the genomic binding sites of any protein that interacts with this compound, thereby revealing its direct gene regulatory targets.
Research has shown that vitamin D signaling can be influenced by genetic polymorphisms in the VDR, which can in turn affect T-cell activation and inflammatory responses. pnas.org Understanding how this compound fits into this regulatory network is a key future objective.
Integration with Systems Biology and Computational Modeling Approaches to Predict Biochemical Behavior
To synthesize the vast amounts of data generated from the aforementioned research areas and to predict the complex behavior of this compound within a biological system, the application of systems biology and computational modeling will be indispensable. nih.govmdpi.com
These approaches will enable researchers to:
Construct comprehensive models of vitamin D metabolism that include the sulfation pathway. nih.gov
Simulate the dynamic interplay between this compound and other vitamin D metabolites under various physiological and pathological conditions.
Identify key nodes and control points within the vitamin D metabolic network that could be targeted for therapeutic intervention.
Computational models are essential for integrating complex biochemical interactions and for understanding the systems-level behavior of metabolic pathways. nih.govresearchgate.net By developing and refining these models, a more precise and predictive understanding of the biological significance of this compound can be achieved.
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for quantifying cholecalciferol sulfate in biological matrices, and how do methodological choices impact data reproducibility?
- Methodological Guidance :
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Isotope dilution with deuterated analogs (e.g., 25-hydroxyvitamin D3-d6 sulfate sodium salt) improves accuracy by correcting for matrix effects .
- Sample Preparation : Use solid-phase extraction (SPE) to isolate sulfated metabolites, as this minimizes interference from non-sulfated vitamin D analogs and lipids. Validate recovery rates using spiked controls .
- Key Considerations : Ensure calibration curves cover physiologically relevant concentrations (1–100 nM for serum studies). Report limits of detection (LOD) and quantification (LOQ) to contextualize data reliability .
Q. How does this compound’s stability vary across experimental conditions (e.g., pH, temperature), and what protocols mitigate degradation?
- Methodological Guidance :
- Stability Testing : Perform accelerated degradation studies under varying pH (4–9) and temperatures (4°C–37°C). Monitor degradation via UV-Vis spectroscopy (λ = 265 nm for cholecalciferol’s conjugated diene structure) .
- Storage Recommendations : Store lyophilized this compound at –80°C in amber vials to prevent photodegradation and hydrolysis. For aqueous solutions, add antioxidants (e.g., 0.01% BHT) and use within 24 hours .
Advanced Research Questions
Q. What molecular mechanisms underlie the contradictory roles of this compound in adipocyte gene regulation versus cancer cell apoptosis?
- Methodological Guidance :
- Transcriptomic Profiling : Use RNA-seq to compare gene expression in white adipose tissue (WAT) and triple-negative breast cancer (TNBC) models. In WAT, cholecalciferol upregulates cubilin-mediated uptake pathways, while in TNBC, it synergizes with doxorubicin to inhibit metastasis via MMP-9 suppression .
- Data Contradiction Analysis : Contextualize discrepancies by evaluating cell-specific receptor expression (e.g., vitamin D receptor [VDR] isoforms) and epigenetic modifications (e.g., histone deacetylase activity in cancer cells) .
Q. How can researchers optimize experimental designs to distinguish this compound’s direct effects from those of its non-sulfated analogs?
- Methodological Guidance :
- Knockout Models : Use CRISPR-Cas9 to delete sulfotransferase SULT2A1 in cell lines, preventing endogenous sulfation of cholecalciferol. Compare outcomes with wild-type models .
- Tracer Studies : Adminstrate deuterium-labeled cholecalciferol (d6-cholecalciferol) in vivo and track sulfate conjugation via LC-MS/MS to isolate metabolite-specific effects .
Q. What are the limitations of current in vitro models for studying this compound’s immunomodulatory effects, and how can co-culture systems address these gaps?
- Methodological Guidance :
- Limitations : Monocultures fail to replicate tissue-level crosstalk (e.g., between adipocytes and macrophages in chronic inflammation).
- Advanced Models : Develop 3D co-cultures of adipocytes and macrophages, supplementing with this compound. Measure cytokine secretion (IL-6, TNF-α) and lipid droplet formation via fluorescence microscopy .
Data Analysis & Reporting Standards
Q. How should researchers statistically address batch effects in this compound studies involving multi-omic datasets?
- Methodological Guidance :
- Normalization : Apply ComBat or surrogate variable analysis (SVA) to correct for technical variability in LC-MS/MS and RNA-seq runs .
- Multivariate Analysis : Use partial least squares-discriminant analysis (PLS-DA) to disentangle metabolite-specific effects from confounding factors (e.g., diet, circadian rhythm) .
Q. What criteria validate the use of this compound as a biomarker in longitudinal studies?
- Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
